
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol (MBD) is an important organic compound that is commonly used in various scientific research applications. MBD is a chiral compound, meaning it has two different configurations of its molecular structure, and is used to synthesize various other compounds. MBD is an important tool in the development of new drugs, as it can be used as a starting material for the synthesis of other compounds.
Mecanismo De Acción
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is a chiral compound, meaning it has two different configurations of its molecular structure. When this compound is used in the synthesis of other compounds, the two different configurations of the molecule can interact with the other molecules in different ways. This can lead to different effects on the synthesis of the compound.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is used as a starting material for the synthesis of other compounds, and is not intended to be used as a drug or for any other purpose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol in lab experiments is that it is a relatively inexpensive and readily available starting material. Additionally, this compound is a chiral compound, meaning it can be used to synthesize other compounds with different configurations. However, this compound has a relatively low yield when used in reactions, and the reaction can be slow.
Direcciones Futuras
There are a number of potential future directions for (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol. One potential direction is the development of new methods for the synthesis of this compound, which could potentially increase its yield and reduce the time needed for the reaction. Additionally, this compound could be used in the synthesis of other compounds, such as chiral drugs. Another potential direction is the development of new methods for the purification of this compound, which could potentially increase its purity and reduce the time needed for the purification process. Finally, this compound could be used in the development of new drugs, as it can be used as a starting material for the synthesis of other compounds.
Métodos De Síntesis
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is synthesized using a reaction between 4-methoxybenzyl alcohol and 1,3-butanediol. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of approximately 80°C and produces a yield of approximately 80%.
Aplicaciones Científicas De Investigación
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is an important compound in the development of new drugs. It can be used as a starting material for the synthesis of other compounds, such as chiral drugs. This compound can also be used in the synthesis of chiral intermediates, which can be used in the development of new drugs. Additionally, this compound can be used in the synthesis of chiral auxiliaries, which are important in the purification of chiral drugs.
Propiedades
IUPAC Name |
(3S)-4-[(4-methoxyphenyl)methoxy]butane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVOAHFIFQYCKH-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@H](CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
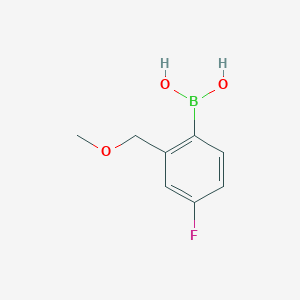
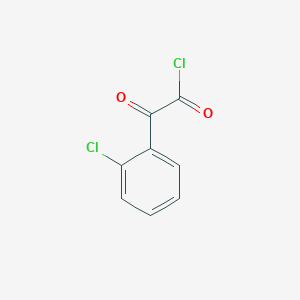


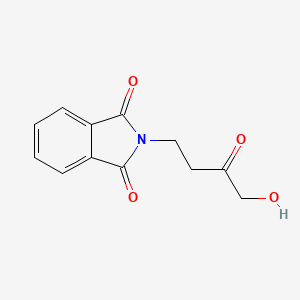
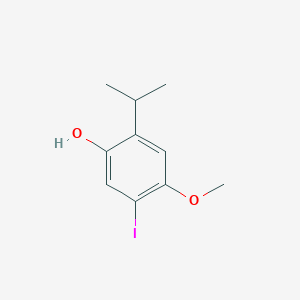
![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)

![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)

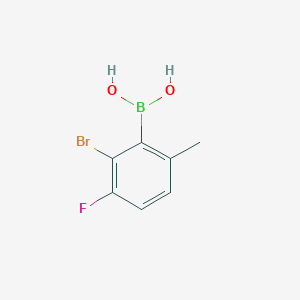
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)